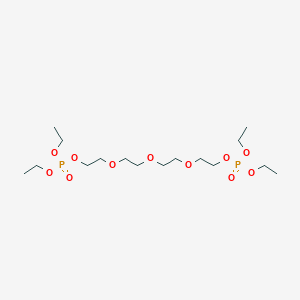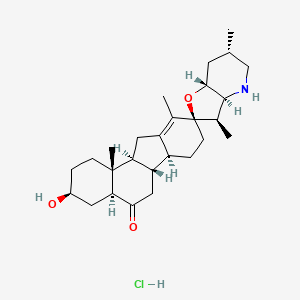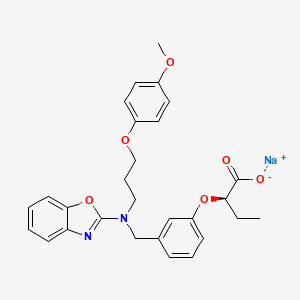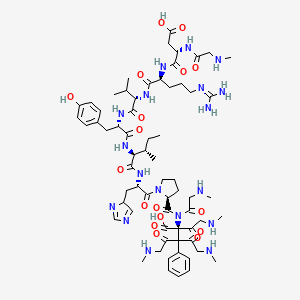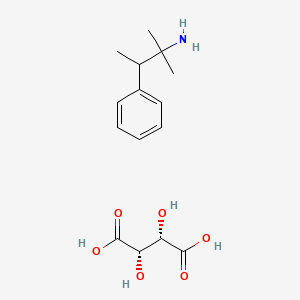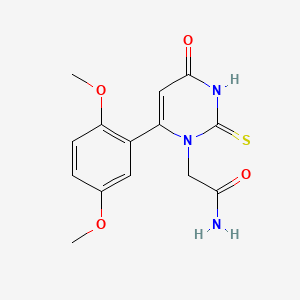
PF-1355
Vue d'ensemble
Description
- PF-06281355 est un inhibiteur sélectif de la myéloperoxydase (MPO) à mécanisme de type 2-thiouracile.
- Il est utilisé pour le traitement des maladies vasculitiques, qui impliquent une inflammation des vaisseaux sanguins .
Applications De Recherche Scientifique
Chemistry: PF-06281355 serves as a valuable tool for studying MPO inhibition and related enzymatic processes.
Biology: Researchers explore its impact on immune responses and inflammation.
Medicine: Its potential therapeutic applications include vasculitis treatment.
Industry: While not directly used in industry, understanding its mechanism informs drug development.
Mécanisme D'action
- PF-06281355 inhibe la MPO en se liant à son site actif, ce qui empêche son activité catalytique.
- Les cibles moléculaires comprennent la MPO elle-même, et ses effets ont un impact sur les voies inflammatoires.
Analyse Biochimique
Biochemical Properties
PF-1355 plays a significant role in biochemical reactions, particularly as an MPO inhibitor . MPO is a heme-containing peroxidase produced in bone marrow and stored in the azurophilic granules of neutrophils . This compound inhibits MPO activity in a dose-responsive fashion in phorbol ester-stimulated human neutrophils .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by reducing plasma MPO activity, vascular edema, neutrophil recruitment, and elevating circulating cytokines . It also attenuates clozapine-induced release of inflammatory mediators .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its action as an MPO inhibitor . It is selective for MPO over thyroid peroxidase (TPO) and over a panel of more than 50 enzymes, receptors, transporters, and ion channels . It inhibits MPO activity in isolated human whole blood .
Temporal Effects in Laboratory Settings
Over time, this compound continues to inhibit MPO activity, reduce vascular edema, and decrease neutrophil recruitment
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, in a model of anti-glomerular basement membrane disease, albuminuria and chronic renal dysfunction were completely suppressed by this compound treatment .
Metabolic Pathways
This compound is involved in metabolic pathways related to the inhibition of MPO
Transport and Distribution
Given its role as an MPO inhibitor, it is likely to interact with neutrophils where MPO is stored .
Subcellular Localization
Given its role as an MPO inhibitor, it is likely to be localized where MPO is stored, i.e., in the azurophilic granules of neutrophils .
Méthodes De Préparation
Voies de synthèse : La voie de synthèse de PF-06281355 implique des transformations chimiques spécifiques pour obtenir sa structure.
Conditions réactionnelles : Les détails concernant les conditions réactionnelles spécifiques sont confidentiels, mais il est synthétisé en plusieurs étapes.
Production industrielle : Les informations sur les méthodes de production à l’échelle industrielle ne sont pas largement disponibles.
Analyse Des Réactions Chimiques
Réactions subies : PF-06281355 peut subir diverses réactions, notamment l’oxydation, la réduction et la substitution.
Réactifs et conditions courants : Les réactifs et les conditions spécifiques ne sont pas divulgués publiquement.
Principaux produits : Les principaux produits formés lors de sa synthèse ne sont pas explicitement documentés.
Applications de la recherche scientifique
Chimie : PF-06281355 est un outil précieux pour étudier l’inhibition de la MPO et les processus enzymatiques associés.
Biologie : Les chercheurs explorent son impact sur les réponses immunitaires et l’inflammation.
Médecine : Ses applications thérapeutiques potentielles incluent le traitement des vascularites.
Industrie : Bien qu’il ne soit pas directement utilisé dans l’industrie, la compréhension de son mécanisme éclaire le développement de médicaments.
Comparaison Avec Des Composés Similaires
Unicité : La sélectivité et le mécanisme de PF-06281355 le distinguent.
Composés similaires : Bien que je n’aie pas de liste exhaustive, d’autres inhibiteurs de la MPO existent, tels qu’AZD5904 et AZD4831.
Propriétés
IUPAC Name |
2-[6-(2,5-dimethoxyphenyl)-4-oxo-2-sulfanylidenepyrimidin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-20-8-3-4-11(21-2)9(5-8)10-6-13(19)16-14(22)17(10)7-12(15)18/h3-6H,7H2,1-2H3,(H2,15,18)(H,16,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBUZOGABRDGBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=O)NC(=S)N2CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601140746 | |
| Record name | 6-(2,5-Dimethoxyphenyl)-3,4-dihydro-4-oxo-2-thioxo-1(2H)-pyrimidineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601140746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1435467-38-1 | |
| Record name | 6-(2,5-Dimethoxyphenyl)-3,4-dihydro-4-oxo-2-thioxo-1(2H)-pyrimidineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1435467-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(2,5-Dimethoxyphenyl)-3,4-dihydro-4-oxo-2-thioxo-1(2H)-pyrimidineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601140746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


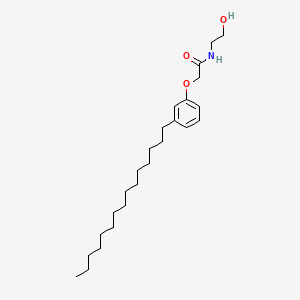
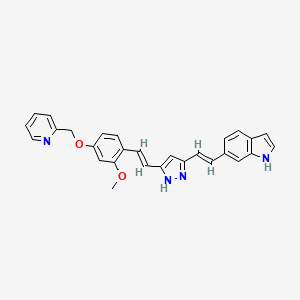



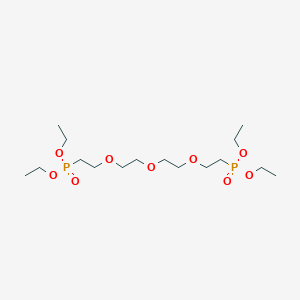
![2-[2-(2-Diethoxyphosphoryloxyethoxy)ethoxy]ethyl diethyl phosphate](/img/structure/B609896.png)
